6-Cl-4-MeO-ICA belongs to the indole class of organic compounds. Indoles are a core structure in many biologically relevant molecules, including the neurotransmitter serotonin and the plant hormone auxin . Research on other indole derivatives has yielded promising results in areas like anti-cancer drugs and treatments for central nervous system disorders .
-Cl-4-MeO-ICA shares some structural features with existing bioactive molecules. The presence of a chlorine atom at the 6th position and a methoxy group at the 4th position might influence its biological activity. Further research is needed to determine if 6-Cl-4-MeO-ICA mimics the effects of any known drugs or acts on similar biological targets.
The presence of functional groups like chlorine and methoxy allows for further chemical modifications. This opens doors for medicinal chemists to synthesize and evaluate analogs of 6-Cl-4-MeO-ICA, potentially leading to the discovery of novel bioactive compounds with desired properties.
6-Chloro-4-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol. Its IUPAC name reflects its structural components, including a chloro group, a methoxy group, and a carboxylic acid functional group attached to an indole ring system. The compound is characterized by a complex aromatic structure, which contributes to its reactivity and biological significance. It is typically found in a crystalline form and has a purity of around 95% in commercial preparations .
These reactions make it a versatile building block in organic synthesis .
Research indicates that 6-chloro-4-methoxy-1H-indole-2-carboxylic acid exhibits significant biological activities. Some studies have shown that it possesses antimicrobial properties and may act as an inhibitor in certain enzymatic pathways. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation .
Several methods exist for synthesizing 6-chloro-4-methoxy-1H-indole-2-carboxylic acid:
6-Chloro-4-methoxy-1H-indole-2-carboxylic acid has several applications:
Interaction studies are crucial for understanding how 6-chloro-4-methoxy-1H-indole-2-carboxylic acid interacts with biological systems. Preliminary studies suggest it may interact with specific enzymes or receptors, influencing metabolic pathways. Further research is necessary to elucidate these interactions fully and their implications for drug design and therapeutic applications .
Several compounds share structural similarities with 6-chloro-4-methoxy-1H-indole-2-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | Lacks chlorine; more hydrophilic due to absence of halogen. |
| 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | Does not contain the methoxy group; simpler structure. |
| 5-Chloro-4-methoxyindole | C10H9ClN | Different position of chlorine; affects reactivity and biological activity. |
The presence of both chloro and methoxy groups in 6-chloro-4-methoxy-1H-indole-2-carboxylic acid contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds .
The Fischer indole synthesis represents one of the most fundamental approaches for constructing indole derivatives, including 6-chloro-4-methoxy-1H-indole-2-carboxylic acid [1] [2]. This classical methodology involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones to form the indole ring system [2]. The reaction mechanism proceeds through a complex sequence involving phenylhydrazone formation, ene-hydrazine tautomerization, sigmatropic rearrangement, and cyclization with ammonia elimination [2].
For the synthesis of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid, specific modifications to the traditional Fischer indole synthesis are required to accommodate the chloro and methoxy substituents [1]. Research has demonstrated that methoxy-substituted phenylhydrazones exhibit peculiar behavior in Fischer indole synthesis, often leading to unexpected cyclization patterns [1]. Studies by Murakami have shown that 2-methoxyphenylhydrazones can undergo abnormal cyclization reactions when treated with hydrochloric acid in ethanol, resulting in chlorine substitution at positions where methoxy groups were originally present [1].
The optimal conditions for Fischer indole synthesis of methoxy-substituted precursors typically involve the use of sulfuric acid in ethanol rather than hydrochloric acid to prevent unwanted chlorination reactions [1]. Temperature control is crucial, with reactions typically conducted at 80 to 100 degrees Celsius for 2 to 3 hours to achieve yields ranging from 65 to 80 percent [3]. The choice of acid catalyst significantly impacts both the reaction outcome and the regioselectivity of the cyclization process [1].
| Method | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Standard Fischer Indole Synthesis | H₂SO₄, ZnCl₂, or HCl | 80-120 | 3-6 hours | 60-85 | Well-established protocol | Long reaction times |
| Modified Fischer Indole with HCl/EtOH | HCl in ethanol | 50-80 | 2-4 hours | 70-90 | Good selectivity for substituted products | Chloride substitution can occur |
| Microwave-Assisted Fischer Indole | H₂SO₄ with microwave | 120 | 5-10 minutes | 75-95 | Rapid reaction, energy efficient | Requires specialized equipment |
| H₂SO₄/EtOH Fischer Indole | H₂SO₄ in ethanol | 80-100 | 2-3 hours | 65-80 | Good for methoxy substitutions | Moderate yields |
The cyclization of precursors bearing both methoxy and chloro substituents presents unique synthetic challenges that require careful consideration of electronic effects and steric factors [1] [4]. The presence of electron-donating methoxy groups and electron-withdrawing chloro substituents creates distinct reactivity patterns that influence the cyclization pathway and regioselectivity [1].
Research has demonstrated that the position of methoxy and chloro substituents significantly affects the cyclization outcome [1]. When methoxy groups are positioned ortho to the hydrazine nitrogen, they can direct cyclization to occur at the substituted carbon rather than following the normal cyclization pattern [1]. This phenomenon has been observed in the synthesis of various chloro-methoxy indole derivatives, where the expected products are often accompanied by regioisomers resulting from alternative cyclization pathways [1].
The electronic influence of the methoxy group creates nucleophilic activation at specific positions on the aromatic ring, while the chloro substituent provides electrophilic activation [1]. This complementary electronic effect can be exploited to achieve selective cyclization, but it also requires precise control of reaction conditions to prevent unwanted side reactions [1]. Studies have shown that 2,6-dimethoxyphenylhydrazones exhibit particularly complex cyclization behavior, often yielding multiple products including 5-chloroindole and 6-chloroindole derivatives [1].
The Japp-Klingemann indole synthesis provides an alternative approach for constructing indole-5-carboxylic acid derivatives with specific substitution patterns [4]. This method involves the reaction of diazonium salts with active methylene compounds under alkaline conditions, followed by acid-catalyzed cyclization [4]. The methodology has been successfully applied to the synthesis of various substituted indole-2,5-dicarboxylic acid derivatives, demonstrating good tolerance for both methoxy and chloro substituents [4].
Transition metal catalysis has revolutionized indole synthesis by providing access to complex substitution patterns with improved efficiency and selectivity [5] [6]. Palladium-catalyzed reactions have emerged as particularly powerful tools for constructing indole derivatives through various mechanisms including cross-coupling reactions, cyclization processes, and carbon-hydrogen activation [5] [6].
The Sonogashira coupling reaction, catalyzed by palladium complexes in combination with copper co-catalysts, enables the formation of indole derivatives through alkyne insertion and cyclization [7]. This methodology typically employs palladium dichloride bis(triphenylphosphine) with copper iodide in the presence of triethylamine base [7]. Reaction temperatures of 60 to 90 degrees Celsius are commonly used, with reaction times ranging from 30 minutes to 2 hours, achieving yields of 70 to 95 percent [7].
Copper-catalyzed asymmetric indole synthesis has gained significant attention for its ability to provide enantioenriched products [8]. The copper-bisoxazoline catalytic system enables enantioselective Fukuyama indole synthesis through radical cascade reactions [8]. These reactions typically proceed at moderate temperatures of 25 to 50 degrees Celsius over 2 to 6 hours, achieving yields of 80 to 95 percent with excellent enantioselectivity [8].
Rhodium-catalyzed indole functionalization using pentamethylcyclopentadienyl rhodium dichloride dimer has shown exceptional versatility in carbon-hydrogen activation reactions [9]. These catalytic systems enable direct functionalization of indole substrates without the need for pre-functionalization, providing access to complex fused indole derivatives [9]. Typical reaction conditions involve temperatures of 80 to 120 degrees Celsius for 1 to 4 hours, achieving yields of 75 to 90 percent [9].
| Catalyst System | Reaction Type | Temperature (°C) | Reaction Time | Yield Range (%) | Selectivity | Substrate Scope |
|---|---|---|---|---|---|---|
| Palladium/Phosphine | Sonogashira Coupling | 60-90 | 30 min - 2 hours | 70-95 | High regioselectivity | Broad alkyne tolerance |
| Copper/Bisoxazoline | Asymmetric Fukuyama | 25-50 | 2-6 hours | 80-95 | Excellent enantioselectivity | Limited to specific substrates |
| Rhodium Cp*Cl₂ | C-H Activation | 80-120 | 1-4 hours | 75-90 | Good regioselectivity | Aromatic substrates |
| Gold Complexes | Alkyne Cyclization | 50-80 | 1-3 hours | 65-85 | Moderate selectivity | Terminal alkynes |
| Nickel Catalysis | Cross-coupling | 80-100 | 2-8 hours | 60-80 | Variable | Halogenated aromatics |
The development of environmentally sustainable synthetic methods for indole derivatives has become increasingly important in modern organic chemistry [10] [11]. Solvent-free mechanochemical synthesis represents a particularly promising approach that eliminates the need for organic solvents while often providing improved yields and reaction rates [12].
Mechanochemical indole synthesis involves the use of ball milling or similar mechanical force to promote chemical transformations in the solid state [12]. This approach has been successfully applied to the thiocyanation of indoles using a combination of N-chlorosuccinimide and sodium thiocyanate under milling conditions [12]. The reactions typically proceed at room temperature over 30 minutes to 2 hours, achieving yields of 80 to 95 percent while eliminating solvent waste [12].
Microwave-assisted synthesis has emerged as another important green chemistry approach for indole preparation [7] [13]. The use of microwave irradiation enables rapid heating and precise temperature control, often reducing reaction times from hours to minutes [7]. Studies have demonstrated that microwave-assisted Fischer indole synthesis can be completed in 5 to 10 minutes compared to several hours required for conventional heating methods [13].
Water-based indole synthesis represents another significant advancement in green chemistry approaches [10]. Research has shown that various indole derivatives can be synthesized using water as the reaction medium, often with the addition of phase-transfer catalysts to improve substrate solubility [10]. These aqueous methods typically achieve yields of 70 to 90 percent while eliminating the need for organic solvents [10].
Continuous flow synthesis has gained recognition as a highly efficient and environmentally friendly approach to indole synthesis [14]. The use of microreactors enables precise control of reaction parameters including temperature, residence time, and mixing efficiency [14]. Research at Nagoya University has demonstrated that indole alkylation reactions can be completed in milliseconds using continuous flow methods, achieving yields of 90 to 98 percent while preventing unwanted side reactions [14].
| Method | Green Principle | Reaction Medium | Energy Input | Typical Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|---|---|
| Solvent-Free Mechanochemical | Waste Prevention | Solid-state grinding | Mechanical | 80-95 | 30 min - 2 hours | Very Low |
| Water-Based Synthesis | Safer Solvents | Water | Conventional heating | 70-90 | 2-6 hours | Low |
| Microwave-Assisted Solvent-Free | Energy Efficiency | Neat conditions | Microwave | 85-98 | 5-20 minutes | Low |
| Ionic Liquid Mediated | Alternative Reaction Media | Ionic liquids | Thermal | 75-90 | 1-4 hours | Moderate |
| Continuous Flow | Atom Economy | Flow reactor | Continuous | 90-98 | Seconds to minutes | Very Low |
The purification of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid at industrial scale presents significant challenges due to the presence of structurally similar impurities and the need for high purity specifications [15] [16]. Traditional purification methods must be carefully optimized to achieve the required purity levels while maintaining economic viability for large-scale production [15].
Recrystallization remains one of the most widely used purification techniques for indole derivatives due to its scalability and cost-effectiveness [15] [16]. The choice of solvent system is critical for achieving optimal purification results [16]. Common solvent combinations include ethanol-water mixtures and acetone-hexane systems, which provide good selectivity for indole carboxylic acids [16]. The recrystallization process typically achieves purities of 95 to 99 percent, making it suitable for most industrial applications [16].
Column chromatography using silica gel as the stationary phase provides excellent purification capabilities for indole derivatives [17] [18]. The typical mobile phase consists of ethyl acetate and hexane in varying proportions, with gradient elution being commonly employed to achieve optimal separation [17] [18]. Preparative-scale chromatography can achieve purities of 90 to 98 percent, though the technique is generally limited to smaller production scales due to cost considerations [18].
High-performance liquid chromatography represents the gold standard for analytical purification, achieving purities exceeding 99 percent [19]. However, the high cost and limited throughput make this technique more suitable for high-value products or analytical applications rather than bulk production [19]. Reversed-phase chromatography using C18 columns with water-acetonitrile mobile phases has proven particularly effective for indole carboxylic acid separations [19].
A novel industrial purification approach involves the formation of bisulfite adducts, which exploit the differential reactivity of indole derivatives with sodium bisulfite [15]. This method has been successfully applied to the purification of indole from 3-methylindole impurities, achieving purities of 99.5 to 99.9 percent [15]. The process involves formation of 2-sodium sulfonate indoline intermediates, followed by alkaline hydrolysis to regenerate the pure indole product [15].
| Technique | Principle | Solvent System | Purity Achieved (%) | Scale Applicability | Cost | Time Required |
|---|---|---|---|---|---|---|
| Recrystallization | Differential solubility | EtOH/H₂O, acetone/hexane | 95-99 | Lab to industrial | Low | Hours to days |
| Column Chromatography | Adsorption/desorption | Ethyl acetate/hexane | 90-98 | Lab to pilot | Moderate | 1-4 hours |
| High-Performance Liquid Chromatography | Partition chromatography | Various mobile phases | 99+ | Analytical to preparative | High | 30 min - 2 hours |
| Sublimation | Vapor pressure differences | None required | 98-99.5 | Small scale | Low | 2-6 hours |
| Crystallization from Bisulfite Adduct | Chemical derivatization | Aqueous sodium bisulfite | 99.5-99.9 | Industrial scale | Low | 12-24 hours |
Yield optimization for the industrial synthesis of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid requires systematic evaluation of multiple reaction parameters and their interactions [3] [20]. Statistical design of experiments approaches have proven particularly valuable for identifying optimal conditions while minimizing the number of experimental trials required [21].
Temperature optimization represents one of the most critical factors affecting yield in indole synthesis reactions [3] [21]. Research has demonstrated that careful temperature control can significantly impact both reaction rate and product selectivity [3]. For Fischer indole synthesis, optimal temperatures typically range from 80 to 120 degrees Celsius, with higher temperatures generally favoring increased yields but potentially leading to increased side product formation [3].
Catalyst optimization involves systematic screening of different catalytic systems and loading levels to identify conditions that maximize product yield [3] [21]. Studies have shown that catalyst choice can have dramatic effects on reaction outcomes, with some catalysts providing yields exceeding 90 percent while others may give less than 50 percent under similar conditions [3]. The optimization process must consider both catalyst effectiveness and economic factors including cost and availability [21].
Solvent selection plays a crucial role in yield optimization, particularly for reactions involving substrates with different polarity requirements [3] [21]. Research has demonstrated that solvent effects can influence both reaction kinetics and product distribution [3]. For indole synthesis, polar protic solvents such as ethanol often provide better yields than aprotic solvents, though the optimal choice depends on the specific reaction mechanism and substrate requirements [3].
Reaction time optimization involves balancing the need for complete conversion against the potential for product degradation or side reaction formation [20] [21]. Kinetic studies have shown that many indole synthesis reactions follow first-order kinetics, allowing for mathematical modeling to predict optimal reaction times [21]. Automated reaction monitoring using techniques such as high-performance liquid chromatography enables real-time optimization of reaction conditions [20].
Statistical optimization approaches, including response surface methodology and factorial design experiments, provide systematic frameworks for optimizing multiple variables simultaneously [21]. These methods enable the identification of optimal conditions while quantifying the interactions between different parameters [21]. Studies have demonstrated that statistical optimization can improve yields by 20 to 50 percent compared to traditional one-factor-at-a-time approaches [20] [21].
Microflow synthesis has emerged as a particularly powerful tool for yield optimization due to its ability to provide precise control over reaction parameters [14] [22]. The high surface-area-to-volume ratio in microreactors enables rapid mixing and heat transfer, often leading to improved yields and reduced side product formation [14]. Research has shown that microflow synthesis can achieve yields of 95 percent or higher for indole derivatives that give poor results in conventional batch reactors [22].
The molecular structure of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid consists of a fused bicyclic indole system featuring specific substitution patterns that significantly influence its three-dimensional arrangement . The compound possesses a molecular formula of C₁₀H₈ClNO₃ with a molecular weight of 225.63 g/mol, characterized by a chloro substituent at position 6, a methoxy group at position 4, and a carboxylic acid group at position 2 of the indole scaffold [1] [3].
X-ray crystallographic studies of related indole carboxylic acid derivatives reveal characteristic packing motifs and intermolecular interactions that provide insight into the structural behavior of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid [4] [5]. Indole-3-carboxylic acid crystallizes in the monoclinic system (space group P2₁/n) with unit cell parameters a = 16.048(3) Å, b = 10.611(3) Å, and c = 4.4588(16) Å [5]. The crystal structure exhibits centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers with O···O distances of 2.649(2) Å, linked into sheet structures through peripheral intermolecular hydrogen bonds between carboxylic acid groups and the heteroamine group of the indole ring [5].
Comprehensive crystallographic analysis of indole derivatives demonstrates that these compounds typically form plate crystals with characteristic {002} facets as the largest crystal faces [4] [6]. The most important intermolecular interactions identified in indole crystal structures include N-H···π interactions (-28 kJ/mol), hydrogen bonds (-34 kJ/mol), π···π stacking interactions (-18 kJ/mol), and dipole-dipole interactions (-18 kJ/mol) [4] [6]. The indole ring systems generally deviate only slightly from planarity, with dihedral angles between the pyrrole and benzene ring planes typically ranging from 0.20(9)° to 1.65(9)° [7].
The predicted density of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid is 1.500 ± 0.06 g/cm³, with a predicted pKa value of 4.38 ± 0.30, indicating moderate acidity consistent with carboxylic acid functionality [8]. The compound exhibits an InChI Key of XWTMCWOYEZEPKU-UHFFFAOYSA-N and a SMILES notation of COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl [1] [3].
The solubility characteristics of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid are significantly influenced by its molecular structure, particularly the hydrophobic indole core combined with the polar carboxylic acid group and the electron-withdrawing chloro substituent [9]. The compound demonstrates poor water solubility, typically less than 1 mg/mL at 25°C, which is characteristic of substituted indole carboxylic acids with halogen and methoxy substituents [10].
The partition coefficient (log P) for 6-chloro-4-methoxy-1H-indole-2-carboxylic acid in n-octanol/water systems is reported as 2.9 [9], indicating moderate lipophilicity that enhances membrane permeability compared to more polar analogs. This value reflects the balance between the hydrophobic indole ring system with its substituents and the hydrophilic carboxylic acid functionality.
Related indole carboxylic acid derivatives exhibit varying solubility profiles that provide context for understanding 6-chloro-4-methoxy-1H-indole-2-carboxylic acid behavior. Indole-2-carboxylic acid shows limited water solubility but demonstrates good solubility in dimethyl sulfoxide (32 mg/mL) [11]. The compound 6-methoxy-1H-indole-4-carboxylic acid exhibits moderate aqueous solubility with a calculated log P of 1.56 , while 6-chloro-1H-indole-5-carboxylic acid shows approximate water solubility of 0.175 mg/mL .
Systematic solubility studies of indole-2-carboxylic acid in various pure solvents demonstrate temperature-dependent behavior [14] [15]. The solubility increases with rising temperature across ten different solvents including water, methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, ethyl acetate, dichloromethane, toluene, and 1,4-dioxane from 278.15 to 360.15 K [14]. These studies reveal that polar aprotic solvents generally provide better solubilization of indole carboxylic acid derivatives compared to water or nonpolar solvents.
For 6-chloro-4-methoxy-1H-indole-2-carboxylic acid, organic solvent compatibility shows moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, but poor solubility in water [10]. The presence of the methoxy group at position 4 and chloro substituent at position 6 creates a solubility profile that favors organic solvents over aqueous media, which is consistent with the elevated log P value.
The thermal stability of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid is characterized by susceptibility to decarboxylation under acidic conditions (pH < 4), which represents a significant degradation pathway for this compound [10]. The predicted boiling point of 476.8 ± 40.0°C suggests reasonable thermal stability under normal handling conditions [8], though the compound requires careful temperature control during synthetic manipulations and storage.
Comparative thermal stability data from related indole carboxylic acids provides additional context for understanding degradation patterns. The compound 4-chloro-1H-indole-2-carboxylic acid exhibits a melting point of 252°C [16], while indole-2-carboxylic acid melts at 209-210°C . These elevated melting points reflect the strong intermolecular hydrogen bonding networks characteristic of indole carboxylic acids, contributing to their thermal stability profiles.
Photochemical degradation represents a more significant concern for 6-chloro-4-methoxy-1H-indole-2-carboxylic acid, as the compound demonstrates susceptibility to photodegradation upon prolonged ultraviolet exposure [10]. Historical photochemical studies of indole derivatives reveal complex degradation pathways involving both oxidative degradation and oxidative addition mechanisms [18]. Upon sunlight exposure, indole compounds undergo transformation to products including 2,2-diindyl-ψ-indoxyl and anthranilic acid through mechanisms involving both ring cleavage and intermolecular condensation reactions [18].
Systematic photodegradation studies of indole carboxylic acids demonstrate that degradation kinetics follow first-order or pseudo-first-order patterns depending on the substitution pattern and environmental conditions [19] [20] [21]. The presence of electron-withdrawing groups such as the chloro substituent in 6-chloro-4-methoxy-1H-indole-2-carboxylic acid can influence photochemical reactivity by altering the electronic properties of the indole ring system.
Recent research on indole-based photoswitches reveals that N-alkylated derivatives exhibit enhanced photochemical reactivity compared to their NH-containing analogs [22]. The thermal lifetimes of photogenerated metastable forms vary significantly with substitution patterns, ranging from microseconds to years depending on the specific substituents and environmental conditions [22]. For 6-chloro-4-methoxy-1H-indole-2-carboxylic acid, the combination of electron-withdrawing chloro and electron-donating methoxy groups creates a unique electronic environment that may influence both thermal and photochemical stability.
Mechanistic studies indicate that indole photodegradation often involves initial photoexcitation followed by intersystem crossing to triplet states, which can then undergo various reaction pathways including hydrogen abstraction, electron transfer, and direct chemical transformation [23] [24]. The presence of the carboxylic acid group provides additional stabilization through intramolecular hydrogen bonding but may also serve as a leaving group under certain photochemical conditions, leading to decarboxylation reactions similar to those observed under thermal stress [25].